molecular formula C10H24N4 B1669387 1,4,8,11-Tetraazacyclotetradecane CAS No. 295-37-4

1,4,8,11-Tetraazacyclotetradecane

Cat. No. B1669387
CAS RN: 295-37-4
M. Wt: 200.32 g/mol
InChI Key: MDAXKAUIABOHTD-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane, also known as Cyclam, is an organic compound . It is a white solid that is soluble in water . The compound is notable as a macrocyclic ligand, which binds strongly to many transition metal cations .


Synthesis Analysis

The synthesis of 1,4,8,11-Tetraazacyclotetradecane involves the development of new synthesis strategies and the development of bi-functional tetraazamacrocyclic compounds for nuclear medicine applications in radiopharmaceuticals . The functionalization assessment of 1,4,8,8,11-tetraazacyclotetradecane has been carried out, evaluating the potential of the aminal tool for mono-N-functionalization and then bis-functionalization .


Molecular Structure Analysis

The molecular formula of 1,4,8,11-Tetraazacyclotetradecane is C10H24N4 . Its molecular weight is 200.3244 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,4,8,11-Tetraazacyclotetradecane is used in the synthesis of molecules with electroactive cavities . It acts as a nitrogen crown ether analogue and as an antioxidant in rubber . It is also used in the preparation of plerixafor derivatives .


Physical And Chemical Properties Analysis

1,4,8,11-Tetraazacyclotetradecane has a melting point of 184-186 °C (lit.) . It is soluble in water . It is a white fluffy needle-like crystalline powder .

Scientific Research Applications

Radiopharmaceutical Applications

1,4,8,11-Tetraazacyclotetradecane, as part of the cross-bridged cyclam class, is significant in radiopharmaceutical applications. It forms kinetically stable complexes with copper radioisotopes, particularly useful in diagnostic positron emission tomography (PET) imaging and targeted radiotherapeutic applications (Boswell et al., 2008).

Coordination Chemistry and Isomerism

This compound forms both cis- and trans-isomeric complexes with cobalt(III), showcasing its versatility in coordination chemistry. The distinct orientation of donor atoms in these complexes highlights its potential in creating varied chemical structures (Kotek et al., 2001).

Self-Assembled Systems

1,4,8,11-Tetraazacyclotetradecane plays a role in forming proton-driven self-assembled systems, particularly in conjunction with cyclam-cored dendrimers. These systems demonstrate potential in molecular photonics, including sensor applications and logic gates (Bergamini et al., 2004).

Corrosion Inhibition

Studies indicate that derivatives of 1,4,8,11-tetraazacyclotetradecane can act as effective corrosion inhibitors, particularly for carbon steel surfaces. This application is valuable in industrial settings to enhance the longevity and durability of metal structures (Tecuapa-Flores et al., 2019).

Inorganic Photoreduction

1,4,8,11-Tetraazacyclotetradecane derivatives, like 1,8-dithia-4,11-diazacyclotetradecane, show promise in the electrochemical reduction of protons and CO2, offering insights into biological proton and CO2 reductions (Gerschel et al., 2019).

Lanthanide Coordination Polymers

The compound is effective in forming lanthanide coordination polymers, which have applications in modulated fluorescence. This property is pivotal in developing optical materials and sensors (Liu et al., 2004).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

1,4,8,11-Tetraazacyclotetradecane is used in the synthesis of molecules with electroactive cavities . It is also used in the preparation of plerixafor derivatives, which are used to mobilize hematopoietic stem cells in cancer patients into the bloodstream . This suggests that 1,4,8,11-Tetraazacyclotetradecane could have future applications in the medical field, particularly in cancer treatment .

properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane
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InChI

InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAXKAUIABOHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCNCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30183698
Record name Cyclam
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Molecular Weight

200.32 g/mol
Source PubChem
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Physical Description

White crystalline solid; Hygroscopic; [Alfa Aesar MSDS]
Record name Cyclam
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Product Name

1,4,8,11-Tetraazacyclotetradecane

CAS RN

295-37-4
Record name 1,4,8,11-Tetraazacyclotetradecane
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Record name 1,4,8,11-tetraazacyclotetradecane
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Synthesis routes and methods I

Procedure details

Accordingly, the invention provides a method for the synthesis of 1,4,7,10-tetraazacyclododecane N,N',N",N'"-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane N,N',N",N'"-tetraacetic acid (TETA) (Formula I). For this purpose 1,4,7,10-tetraazacyclododecane and 1,4,8,11-tetraazacyclotetradecane (Formula II) are provided and cyanomethylated using acid, formaldehyde, and cyanide compound yielding a tetranitrile (Formula III) which precipitates upon the addition of base.. The tetranitrile (Formula III) is hydrolyzed followed by acidification, evaporation to dryness, reconstitution and precipitation to give DOTA or TETA. ##STR5##
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Synthesis routes and methods II

Procedure details

bisacylating 1,3-diaminopropane by reacting it with 2 equivalents of chloroacetyl chloride in the presence of an alkali metal carbonate and a chlorinated aliphatic hydrocarbon at a temperature of from 0° to 30° C. for a period of between 90 minutes and 4 hours to obtain the dichlorodiamide compound of formula I ##STR5## 2) cyclizing the dichlorodiamide compound prepared in the first step by reacting it with an quivalent amount of 1,3-diaminopropane in the presence of an alkali metal carbonate and acetonitrile at a temperature of from 78° to 83° C. for a period of between 20 and 30 hours to obtain dioxocyclam of formula II ##STR6## 3) reducing the dioxocyclam compound prepared in the second step by reacting it with sodium bis(2-methoxy-ethoxy) aluminum hydride in the presence of an aromatic hydrocarbon at a temperature of from 20° to 35° C. for a period of between 90 minutes and 4 hours to obtain 1,4,8,11-tetraazacyclotetradecane of formula III ##STR7##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,300
Citations
RM Gregson, C Glidewell, G Ferguson… - … Section B: Structural …, 2000 - scripts.iucr.org
The structure of meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane–2,2′-biphenol (1/2), (C16H36N4).(C12H10O2)2 (1), is a salt [C16H38N4]2+.2[HOC6H4C6H4O]−: …
Number of citations: 162 scripts.iucr.org
EK Barefield, F Wagner - Inorganic Chemistry, 1973 - ACS Publications
is II. The a substituent (R) of the L enantiomer of the amino acid in II is pointing away from the bulky pyridyl residue while in the D isomer the R group is directed toward the aromatic ring. …
Number of citations: 270 pubs.acs.org
PA Tasker, L Sklar - Journal of Crystal and Molecular Structure, 1975 - Springer
The title compound, Cu(C 10 H 24 N 4 )(ClO 4 ) 2 , crystallizes in the triclinic system with unit cell dimensionsa= 8.744,b= 8.022,c= 8.677 Å, α = 118.7, β = 56.9, γ = 113.5 ,Z= 1, space …
Number of citations: 146 link.springer.com
EK Barefield - Inorganic Chemistry, 1972 - ACS Publications
Experimental Section 1, 5, 8, 12-Tetraazadodecane, 3, 2, 3-tet, was prepared by the procedure given by Hamilton and Alexander. 4 The Raney nickel catalyst is GraceChemical Co. …
Number of citations: 115 pubs.acs.org
JH Choi - Inorganica Chimica Acta, 2009 - Elsevier
The trans-[Cr(cyclam)(nic-O) 2 ]ClO 4 (cyclam=1,4,8,11-tetraazacyclotetradecane; nic-O=O-coordinated nicotinate) has been prepared and structurally characterized by single-crystal X-…
Number of citations: 60 www.sciencedirect.com
JH Choi, IG Oh, T Suzuki, S Kaizaki - Journal of molecular structure, 2004 - Elsevier
The crystal structure of [Cr(ox)cyclam]ClO 4 has been determined by X-ray crystallography. The macrocyclic cyclam is folded along the N(4) and N(11) direction with the four N atoms …
Number of citations: 64 www.sciencedirect.com
SA Zuckman, GM Freeman, DE Troutner… - Inorganic …, 1981 - ACS Publications
The preparation, properties, and X-ray structure of trans-[Tc (cycIam) 02] C104-H20 are described. The yellow complex crystallizes in space group PI with two independent molecules …
Number of citations: 122 pubs.acs.org
NAP Kane-Maguire, WS Crippen, PK Miller - Inorganic Chemistry, 1983 - ACS Publications
Unusual photobehavior of trans-dicyano(1,4,8,11-tetraazacyclotetradecane)chromium(III) perchlorate Page 1 696 Inorg. Chem. 1983, 22, 696-698 leads to more rapid metalation …
Number of citations: 63 pubs.acs.org
P Comba, NF Curtis, GA Lawrance… - Inorganic …, 1986 - ACS Publications
Reaction of Cu (en) 22+(en= 1, 2-diaminoethane) in methanol with formaldehyde and nitroethane in the presence of a noncoor-dinating base proceeds readily to produce (3, 10-…
Number of citations: 178 pubs.acs.org
I Svobodová, J Havlíčková, J Plutnar, P Lubal, J Kotek… - 2009 - Wiley Online Library
The macrocyclic ligand with two methylphosphonic acid pendant arms, 4,11‐dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) (1,8‐H 4 Me2 te2p, H 4 L 3 ), …

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